molecular formula C10H19NO4S B1399053 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid CAS No. 1250510-43-0

3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid

Cat. No.: B1399053
CAS No.: 1250510-43-0
M. Wt: 249.33 g/mol
InChI Key: ZPRVKRSSYWMHFV-UHFFFAOYSA-N
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Description

3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid: is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound features a piperidine ring substituted with an ethanesulfonyl group and a propionic acid moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions using ethanesulfonyl chloride and a base such as triethylamine.

    Attachment of Propionic Acid Moiety: The propionic acid group is attached through alkylation reactions using propionic acid derivatives and suitable catalysts.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reactor Design: Use of continuous flow reactors to optimize reaction conditions.

    Purification Techniques: Employing crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Investigated for its potential to bind to specific receptors in biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its therapeutic potential in treating various diseases.

Industry:

    Material Science: Utilized in the development of new materials with unique properties.

    Analytical Chemistry: Used as a standard in analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

  • 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid
  • (1-Ethanesulfonyl-piperidin-4-yl)-acetic acid
  • N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide

Comparison:

  • Structural Differences: While these compounds share the ethanesulfonyl-piperidine core, they differ in the attached functional groups, such as benzoic acid, acetic acid, or acetamide.
  • Unique Properties: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid is unique due to its propionic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-2-16(14,15)11-7-5-9(6-8-11)3-4-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVKRSSYWMHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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